molecular formula C10H13Cl2N3 B7897766 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine CAS No. 1185310-44-4

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine

Cat. No.: B7897766
CAS No.: 1185310-44-4
M. Wt: 246.13 g/mol
InChI Key: ZACPWYBDGKQDRB-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine typically involves the reaction of 3-chloromethylpiperidine with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazine N-oxide .

Scientific Research Applications

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(piperidin-1-yl)pyridazine
  • 3,6-Dichloropyridazine
  • 3-Chloromethylpyridine

Uniqueness

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine is unique due to the presence of both a chloromethyl group and a piperidine moiety on the pyridazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3/c11-6-8-2-1-5-15(7-8)10-4-3-9(12)13-14-10/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACPWYBDGKQDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671657
Record name 3-Chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-44-4
Record name 3-Chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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